Derrustone
Description
Derrustone (C₁₈H₁₄O₆; molecular weight 326.30) is a naturally occurring isoflavone first isolated from the root material of Derris species (Fabaceae family). It has been identified in Derris scandens by Falshaw et al. and in Derris robusta by Singh and Muthukrishnan . Structurally, it belongs to the 3-aryl-4-hydroxycoumarin class, characterized by a fused coumarin-isoflavone backbone with methoxy and methylenedioxy substituents . Its isolation involves alkaline hydrolysis of root extracts, yielding derivatives like robustone methyl ether .
Properties
Molecular Formula |
C18H14O6 |
|---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5,7-dimethoxychromen-4-one |
InChI |
InChI=1S/C18H14O6/c1-20-11-6-15(21-2)17-16(7-11)22-8-12(18(17)19)10-3-4-13-14(5-10)24-9-23-13/h3-8H,9H2,1-2H3 |
InChI Key |
IMPPSJRGMZYGJW-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C(=CO2)C3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C(=CO2)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Derrustone with structurally or functionally related compounds, including isoflavones, chalcones, and flavonoids, based on molecular properties, sources, and bioactivity:
Structural and Functional Analysis
Structural Differentiation
- Isoflavones vs. Chalcones: this compound (isoflavone) and Auriculasin share a core isoflavone structure but differ in substituents. This compound’s methylenedioxy group enhances its rigidity and binding affinity to Hh pathway targets, whereas Auriculasin’s prenylation may improve membrane permeability .
- Molecular Weight and Bioactivity : this compound’s moderate molecular weight (326.30) contrasts with Hesperidin’s high weight (610.56), which may limit the latter’s cellular uptake despite its glycoside-mediated solubility .
Source Variability
This compound’s occurrence in both Derris scandens and D. robusta suggests taxonomic adaptability in Fabaceae . However, synthetic analogs like Hexa-OMe-chalcone lack ecological relevance, highlighting the advantage of natural compounds in drug discovery .
Mechanistic Insights
In Hh pathway inhibition assays, this compound demonstrated superior efficacy to Barbinervic acid (C₃₀H₄₈O₅; 488.70) in suppressing neurosphere formation in medulloblastoma stem cells, likely due to its smaller size and targeted binding to Smoothened receptors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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